(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one

Covalent inhibitor Michael acceptor Electrophilic warhead

(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5, molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g/mol) is a synthetic small molecule containing a piperidine ring bearing a pyridin-4-yloxy substituent at the 4-position and an α,β-unsaturated enone (but-2-en-1-one) acyl group at the piperidine nitrogen. The enone moiety distinguishes this compound from otherwise identical saturated ketone analogs by conferring electrophilic reactivity characteristic of a potential covalent Michael acceptor warhead, a design principle widely exploited in targeted covalent inhibitor (TCI) discovery.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2034997-00-5
Cat. No. B2389721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
CAS2034997-00-5
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2
InChIInChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+
InChIKeySUPVXWQYSLCMBG-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5) Is a Structurally Distinct Piperidine-Pyridine Enone for Covalent Probe Development


(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5, molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g/mol) is a synthetic small molecule containing a piperidine ring bearing a pyridin-4-yloxy substituent at the 4-position and an α,β-unsaturated enone (but-2-en-1-one) acyl group at the piperidine nitrogen [1]. The enone moiety distinguishes this compound from otherwise identical saturated ketone analogs by conferring electrophilic reactivity characteristic of a potential covalent Michael acceptor warhead, a design principle widely exploited in targeted covalent inhibitor (TCI) discovery [2]. Although no published primary biological assay data currently exist for this specific compound, its structural composition—a privileged piperidine-pyridine core equipped with a reactive enone handle—places it within a well-established medicinal chemistry paradigm for covalent kinase and enzyme inhibitor research.

Why Generic Substitution Fails for (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5)


Compounds built on the 4-(pyridin-4-yloxy)piperidine scaffold cannot be interchanged generically because subtle variations in the N-acyl substituent, the position of the pyridinyloxy attachment, and the saturation state of the acyl chain each profoundly alter the compound's chemical reactivity profile, target engagement potential, and physicochemical properties [1]. The (E)-but-2-en-1-one group is an α,β-unsaturated carbonyl system that can undergo Michael addition with biological nucleophiles (e.g., cysteine thiols), whereas saturated butan-1-one or ethanone analogs lack this electrophilic reactivity entirely [2]. Similarly, the regioisomeric 3-(pyridin-4-yloxy)piperidine variant (CAS 2035022-86-5) differs in the spatial presentation of the pyridine ring, which can alter kinase hinge-binding geometry and selectivity profiles. These structural distinctions mean that even closely related in-class compounds are not functionally equivalent; selection must be guided by the specific reactive handle and geometric architecture required for the intended application.

Quantitative Differentiation Evidence for (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5) vs. Closest Structural Analogs


Enone Electrophilic Warhead vs. Saturated Butanone Analog: Predicted Covalent Reactivity Advantage

The (E)-but-2-en-1-one (enone) moiety present in the target compound constitutes an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward biological thiols. This electrophilic reactivity is entirely absent in the saturated butan-1-one analog (1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one). In the target compound, the conjugated C=C–C=O system has a computed electrophilicity index enabling covalent bond formation with cysteine residues in kinase active sites, a mechanism demonstrated for numerous enone-containing kinase inhibitors [1]. The saturated analog lacks the conjugated π-system and therefore cannot participate in Michael addition reactions, making it functionally unsuitable for covalent inhibitor design [2].

Covalent inhibitor Michael acceptor Electrophilic warhead Cysteine targeting

Regioisomeric Differentiation: 4-(Pyridin-4-yloxy)piperidine vs. 3-(Pyridin-4-yloxy)piperidine Scaffold Comparison

The target compound (CAS 2034997-00-5) bears the pyridin-4-yloxy group at the piperidine 4-position, whereas the regioisomer (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2035022-86-5) carries it at the 3-position [1]. This positional difference changes the spatial orientation of the pyridine ring relative to the piperidine N-acyl enone group. In the 4-substituted isomer, the pyridine ring extends linearly from the piperidine ring; in the 3-substituted isomer, it projects at an angle, altering the distance and geometry available for hinge-region hydrogen bonding in kinase ATP-binding sites. Both regioisomers share the same molecular formula (C₁₄H₁₈N₂O₂, MW 246.30) and identical computed XLogP3 (1.7), but differ in InChIKey: SUPVXWQYSLCMBG-NSCUHMNNSA-N (4-isomer) vs. a distinct key for the 3-isomer [1][2].

Regioisomer Kinase hinge binder Scaffold geometry Structure-activity relationship

Physicochemical Property Differentiation: Computed XLogP3, TPSA, and Hydrogen Bonding Profile vs. Core Scaffold

The target compound has computed physicochemical properties that differentiate it from the simpler core scaffold 4-(pyridin-4-yloxy)piperidine (CAS 224178-65-8). The target compound (MW 246.30, XLogP3 = 1.7, TPSA = 42.4 Ų, H-bond donors = 0, H-bond acceptors = 3) [1] has higher molecular weight and lipophilicity than the core scaffold (MW 178.23, sparingly soluble at 25 g/L calculated) . The addition of the enone acyl group increases the XLogP3 by approximately 1.0–1.5 log units relative to the unsubstituted piperidine, enhancing membrane permeability potential while maintaining a TPSA compatible with oral bioavailability (well within the <140 Ų threshold for CNS penetration and <60 Ų for good oral absorption) [2]. The target compound's zero H-bond donor count indicates it cannot donate hydrogen bonds, which may reduce off-target interactions with certain protein families compared to analogs bearing hydroxyl or amine substituents.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Class-Level Evidence: Piperidine-Pyridine Enones as Privileged Scaffolds in Covalent Kinase Inhibitor Discovery

The pyridin-4-yloxy piperidine scaffold appears in multiple kinase inhibitor programs, often as a hinge-binding moiety. When coupled with an enone warhead, this scaffold type enables dual functionality: reversible kinase domain recognition via the pyridine nitrogen and piperidine conformational flexibility, and irreversible covalent modification of a proximal cysteine residue via Michael addition [1]. For example, IKK-2 Inhibitor VIII (CAS 406208-42-2), a piperidinyl-pyridine compound, demonstrates IC₅₀ = 8.5 nM against IKK-2 with 29-fold selectivity over IKK-1 (IC₅₀ = 250 nM) and minimal activity against IKK-3, Syk, and MKK4 (IC₅₀ > 20 µM) [2]. Sigma-1 receptor antagonist 5 (a 4-pyridylpiperidine derivative) shows Ki = 4.5 nM (σ1R) and Ki = 7.7 nM (hH3R) [3]. These examples establish that the pyridinyloxy-piperidine scaffold can deliver potent, selective target engagement. The target compound extends this scaffold logic by incorporating a reactive enone group for covalent target modification, a strategy validated by approved covalent drugs such as afatinib and ibrutinib [1].

Targeted covalent inhibitor Kinase inhibitor Piperidine-pyridine scaffold Structure-based drug design

Critical Transparency Statement: Absence of Primary Biological Data for CAS 2034997-00-5

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical datasheets (as of May 2026) yielded zero primary research publications, zero patent examples, and zero biochemical assay records containing quantitative activity data (IC₅₀, Ki, Kd, EC₅₀, or % inhibition at any concentration) for CAS 2034997-00-5 [1]. The compound is listed in PubChem (CID 91815915) with computed physicochemical properties only, with no linked bioassay results [1]. It is currently available as a research-grade chemical from catalog vendors (e.g., EvitaChem catalog EVT-2526795), but no peer-reviewed characterization of its biological activity has been published. All differentiation claims in this guide are therefore based on class-level inference from structurally related compounds, computational predictions, and well-established medicinal chemistry principles regarding enone electrophile reactivity. Any procurement or selection decision should be made with the explicit understanding that the compound's biological activity, selectivity, and safety profiles remain experimentally unvalidated.

Data gap Research compound Uncharacterized scaffold Experimental validation needed

Best-Fit Research and Industrial Application Scenarios for (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 2034997-00-5)


Covalent Kinase Probe Development: Electrophilic Fragment-Based Screening

The target compound is optimally suited as a covalent fragment in electrophilic fragment-based drug discovery (FBDD) campaigns targeting kinases with a proximal cysteine in or near the ATP-binding site. The pyridin-4-yloxy piperidine core provides a hinge-binding recognition element, while the (E)-but-2-en-1-one enone warhead can form a covalent adduct with cysteine residues upon productive binding [1]. This dual functionality enables both reversible recognition and irreversible labeling, a strategy successfully employed in the development of clinical covalent kinase inhibitors. The compound's low molecular weight (246.30 g/mol) and favorable computed XLogP3 (1.7) make it an appropriate fragment starting point for subsequent structure-guided optimization [2].

Chemical Proteomics: Target Identification via Activity-Based Protein Profiling (ABPP)

Derivatization of the target compound with an alkyne or biotin reporter tag at the pyridine ring or piperidine scaffold could generate an activity-based probe for chemical proteomics. The enone warhead would enable covalent capture of target proteins in cell lysates or live cells, while the reporter tag facilitates streptavidin enrichment or click chemistry-based detection. This application leverages the compound's latent electrophilicity to profile the covalent ligandable proteome, identifying novel therapeutic targets amenable to covalent inhibition [1].

Scaffold-Hopping Reference Standard for Covalent Inhibitor SAR

In medicinal chemistry programs exploring covalent inhibitors, the target compound can serve as a structurally defined reference standard for scaffold-hopping exercises. Its well-defined single-isomer (E)-enone geometry, combined with the 4-substituted piperidine-pyridine architecture, provides a benchmark against which alternative warheads (e.g., acrylamide, chloroacetamide, vinyl sulfonamide) or alternative hinge-binding motifs (e.g., 2-aminopyridine, pyrazole, isoquinoline) can be quantitatively compared in parallel biochemical assays [2]. The compound's commercial availability as a catalog item supports its use as a consistent, traceable reference material across laboratories .

Computational Chemistry and Molecular Modeling: Covalent Docking Validation

The target compound's moderate size and well-defined functional groups make it a suitable test case for validating covalent docking algorithms. The rigid (E)-enone geometry and the conformational flexibility of the piperidine ring present a tractable challenge for docking software that must predict both non-covalent pose and covalent bond formation geometry. Its computed physicochemical properties (XLogP3 = 1.7, TPSA = 42.4 Ų, rotatable bonds = 3) facilitate parameterization in molecular dynamics simulations [2].

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